

2-Fluoropropane thermochemical data enthalpy of vaporization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Fluoropropane

CAS No.: 420-26-8

Cat. No.: S748858

Get Quote

Thermochemical and Phase Change Data for 2-Fluoropropane

The following table summarizes the key properties found in the NIST Chemistry WebBook and NIST Web Thermo Tables (WTT) [1] [2] [3].

Property	Value	Units	Conditions / Notes	Source
Molecular Formula	C ₃ H ₇ F	-	-	[2] [3]
Molar Mass	62.0861 / 62.0874	g/mol	-	[1] [2] [3]
CAS Registry Number	420-26-8	-	-	[2] [3]
Normal Boiling Point	263.05	K	-	[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	23.7	kJ/mol	At 249 K; Data valid from 190 K to 264 K.	[3]
Enthalpy of Reaction ($\Delta_{\text{r}}H^\circ$)	-84.5 ± 1.3	kJ/mol	Gas phase hydrogenation: C ₃ H ₇ F + H ₂ → C ₃ H ₈ + HF	[2] [3]

Property	Value	Units	Conditions / Notes	Source
Li+ Binding Enthalpy	149	kJ/mol	Gas phase: $\text{Li}^+ + \text{C}_3\text{H}_7\text{F} \rightarrow (\text{Li}^+ \cdot \text{C}_3\text{H}_7\text{F})$	[2] [3]

The NIST WTT resource also indicates that critically evaluated data is available for other properties, though specific values are not listed in the search results. These properties include [1]:

- Critical temperature and pressure
- Density (liquid and gas) over various temperature and pressure ranges
- Heat capacity (liquid and ideal gas)
- Enthalpy and entropy
- Viscosity and thermal conductivity

Overview of Experimental Methodologies

The thermochemical data for **2-fluoropropane**, like many organofluorine compounds, is primarily determined through calorimetry. A recent critical review highlights the common techniques and associated challenges for such measurements [4].

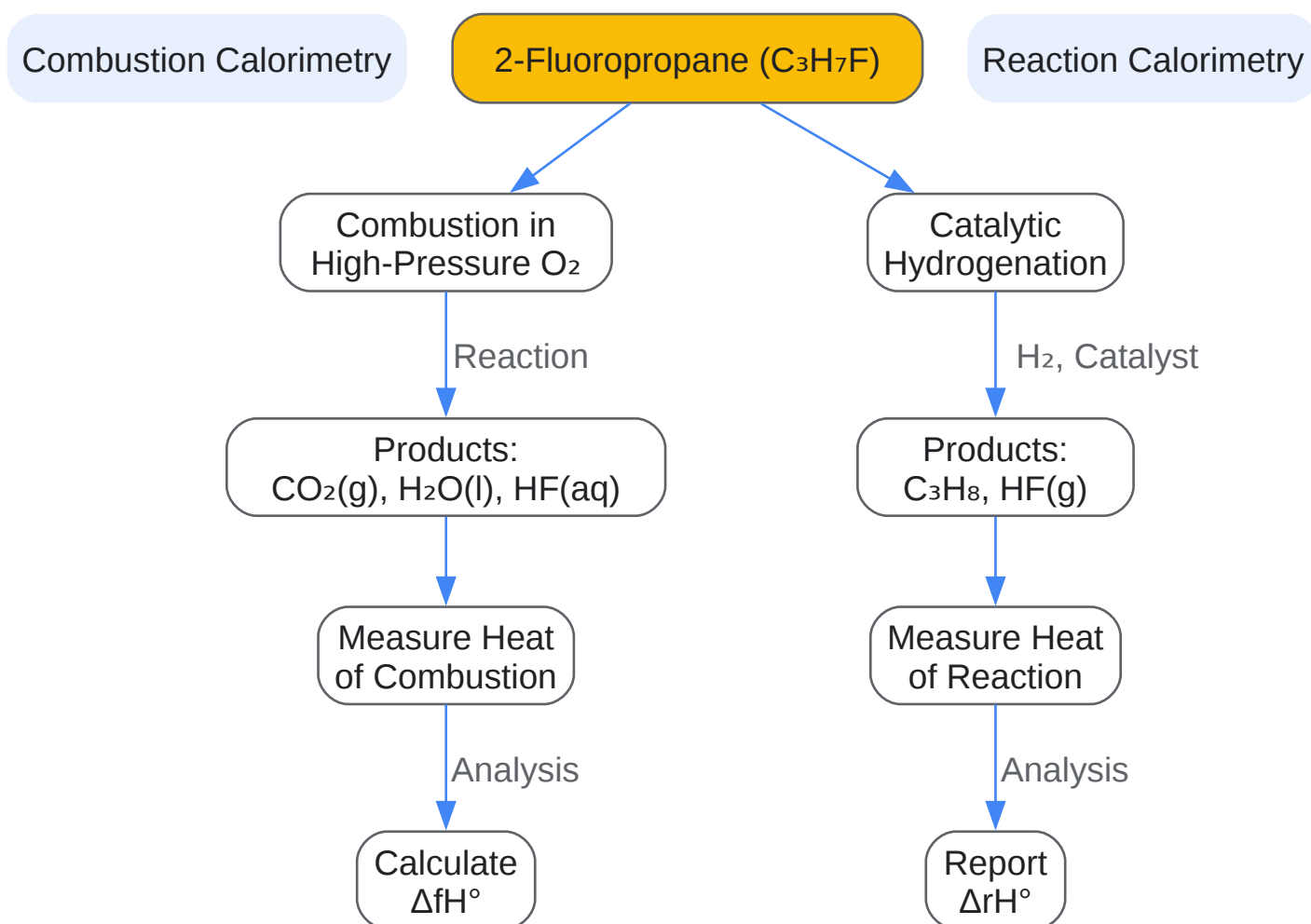
- **Combustion Calorimetry:** This is the most reliable and widespread method for determining enthalpies of formation. It involves combusting the compound in a high-pressure oxygen environment. For fluorinated compounds, this often requires a specialized **rotating bomb** containing water to ensure that the fluorine is converted into aqueous hydrofluoric acid (HF(aq)) as the final product. The energy released during combustion is meticulously measured and correlated back to the standard enthalpy of formation. This process is complex and highly sensitive to impurities [4].
- **Reaction Calorimetry:** The enthalpy of reaction data listed in the table (for hydrogenation) is an example of this method. The heat change of a specific, well-defined chemical reaction involving the compound is measured to derive its thermodynamic properties [2] [3] [4].
- **Data Evaluation and Challenges:** The reported values often result from re-evaluating older experimental data using modern reference values for substances like HF(aq). Consistency across different laboratories can be an issue, and uncertainties can arise from the lower combustion energies of fluorinated compounds and the complexity of the chemical analysis required [4].

Graphviz Diagrams of Thermochemical Relationships

The following diagrams, generated with DOT code, illustrate the core thermochemical concepts and data relationships for **2-fluoropropane**.

Diagram 1: Experimental Pathways for Thermochemical Data

This diagram outlines the primary experimental methodologies used to determine the thermochemical data for **2-fluoropropane**.

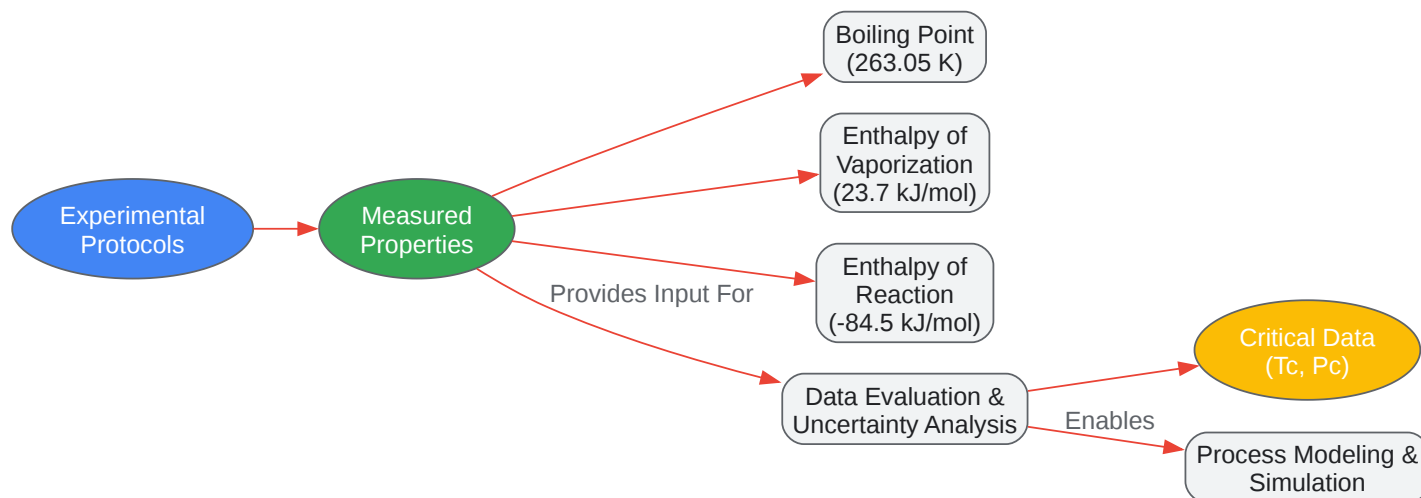


[Click to download full resolution via product page](#)

Diagram 1: Primary experimental methods for determining **2-fluoropropane** thermochemistry.

Diagram 2: Property Interrelationships and Data Usage

This diagram shows the logical relationships between different thermochemical properties and how they are interconnected.



[Click to download full resolution via product page](#)

Diagram 2: Relationships between experimental data and its applications.

Important Context and Data Gaps

It is important to note that the thermochemical data presented here is derived from historical experimental sources. A key contemporary review of fluorocarbon thermochemistry points out that **significant issues, including inconsistencies across different laboratories, exist in the experimental data for many organofluorine compounds** [4]. This means that while the values in the NIST database are the best available critically evaluated standards, they may carry higher uncertainties than similar data for non-fluorinated compounds.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - 2 -- Critically Evaluated Thermophysical Property fluoropropane ... Data [wtt-pro.nist.gov]
2. Propane, -fluoro [webbook.nist.gov]
3. Propane, -fluoro [webbook.nist.gov]
4. Critical evaluation of the enthalpies of formation for fluorinated... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [2-Fluoropropane thermochemical data enthalpy of vaporization].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b748858#2-fluoropropane-thermochemical-data-enthalpy-of-vaporization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com